molecular formula C22H16BrN3O4 B11205376 3-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

3-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11205376
M. Wt: 466.3 g/mol
InChI Key: ZFAPUXWMBASIMM-UHFFFAOYSA-N
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Description

The compound 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that features a unique combination of functional groups, including a brominated phenyl ring, a methoxy group, an oxazole ring, and a benzofuro-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

  • Bromination : Introduction of a bromine atom to the phenyl ring.
  • Methoxylation : Addition of a methoxy group to the brominated phenyl ring.
  • Oxazole Formation : Cyclization to form the oxazole ring.
  • Benzofuro-Pyrimidinone Core Construction : Formation of the benzofuro-pyrimidinone core through a series of condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
  • Reduction : Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
  • Substitution : The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
  • Substitution : Reagents like sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Potential applications in the study of biological pathways and interactions due to its unique structure.
  • Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Industry : Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid : Shares the brominated phenyl and methoxy groups but lacks the oxazole and benzofuro-pyrimidinone core.
  • Pyridinylimidazole-type compounds : Similar in having heterocyclic rings but differ in the specific structure and functional groups.

Uniqueness: The uniqueness of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

3-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H16BrN3O4/c1-12-16(25-21(29-12)15-9-13(23)7-8-17(15)28-2)10-26-11-24-19-14-5-3-4-6-18(14)30-20(19)22(26)27/h3-9,11H,10H2,1-2H3

InChI Key

ZFAPUXWMBASIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=NC4=C(C3=O)OC5=CC=CC=C54

Origin of Product

United States

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